molecular formula C17H14N4O5 B2389079 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251578-57-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2389079
CAS No.: 1251578-57-0
M. Wt: 354.322
InChI Key: BWVLPQFBMRIREW-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a benzoxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzoxazole Ring: This step involves the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole and benzoxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: can be compared with other compounds containing oxadiazole, furan, and benzoxazole rings.

    Similar Compounds: 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-9-7-11(10(2)24-9)15-19-20-16(26-15)18-14(22)8-21-12-5-3-4-6-13(12)25-17(21)23/h3-7H,8H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLPQFBMRIREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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